Methyl tert-pentyl carbonate

Catalog No.
S15343740
CAS No.
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tert-pentyl carbonate

Product Name

Methyl tert-pentyl carbonate

IUPAC Name

methyl 2-methylbutan-2-yl carbonate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-5-7(2,3)10-6(8)9-4/h5H2,1-4H3

InChI Key

ACXCGORLDALIQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)OC

Methyl tert-pentyl carbonate is an organic compound with the chemical formula C7_7H14_{14}O3_3. It belongs to the class of carbonates, which are esters derived from carbonic acid. This compound features a tert-pentyl group attached to a methyl carbonate moiety, making it structurally unique among carbonate esters. Methyl tert-pentyl carbonate is characterized by its moderate volatility and solubility in organic solvents, which makes it suitable for various applications in organic synthesis and industrial processes .

Typical of carbonates. It can undergo hydrolysis in the presence of water to yield methanol and tert-pentyl alcohol. The reaction can be catalyzed by acids or bases, leading to the breakdown of the carbonate group:

C7H14O3+H2OC5H12O+CH3OH\text{C}_7\text{H}_{14}\text{O}_3+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_{12}\text{O}+\text{CH}_3\text{OH}

Moreover, it can react with nucleophiles in substitution reactions, where the carbonate group acts as a leaving group. This behavior is significant in synthetic organic chemistry, particularly in the formation of more complex molecules through nucleophilic attack on the carbonyl carbon .

Methyl tert-pentyl carbonate can be synthesized through various methods:

  • Transesterification: This method involves reacting tert-pentyl alcohol with dimethyl carbonate or methyl chloroformate in the presence of a catalyst (e.g., sodium methoxide). The reaction typically requires mild heating and yields methyl tert-pentyl carbonate along with methanol as a byproduct.
  • Direct Esterification: By reacting carbonic acid derivatives with tert-pentyl alcohol under controlled conditions, methyl tert-pentyl carbonate can also be produced. This method often requires higher temperatures and specific catalysts to drive the reaction towards completion .
  • Nucleophilic Substitution: Another synthetic route involves nucleophilic substitution reactions where a suitable leaving group is replaced by the tert-pentyl group in a carbonate precursor.

Interaction studies involving methyl tert-pentyl carbonate are primarily focused on its reactivity with nucleophiles and its stability under various environmental conditions. Understanding these interactions is crucial for predicting its behavior during synthesis and application processes. Furthermore, studies on its hydrolysis rates and degradation pathways are essential for assessing its environmental impact.

Methyl tert-pentyl carbonate shares similarities with other carbonates but has unique structural characteristics due to its specific alkyl groups. Here are some comparable compounds:

Compound NameStructureUnique Features
Dimethyl CarbonateC3_3H6_6O3_3Simpler structure; widely used as a methylating agent
Methyl Tert-Butyl EtherC5_5H12_12OCommonly used as a fuel additive; more volatile
Ethyl Methyl CarbonateC5_5H10_10O3_3Used in organic synthesis; different alkyl substituents
Tert-Amyl Methyl EtherC6_6H14_14OSimilar ether properties; used as an octane booster

Methyl tert-pentyl carbonate's unique combination of properties makes it distinct from these similar compounds, particularly regarding its potential applications as an intermediate in organic synthesis and its specific reactivity patterns .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

146.094294304 g/mol

Monoisotopic Mass

146.094294304 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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